辛-2-烯醛

描述

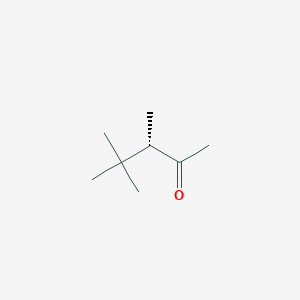

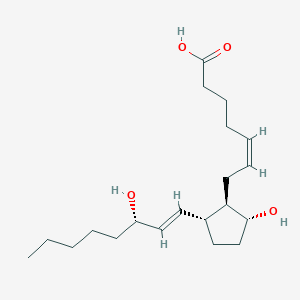

Oct-2-ynal, also known as 2-Octynal, is a chemical compound with the formula C₈H₁₂O . It has a molecular weight of 124.1806 dalton .

Synthesis Analysis

Oct-2-ynal can be synthesized through various methods. The alcohol, as its tosyl ester, was then converted by copper-catalysed coupling with the di-Grignard of dec-9-ynoic acid and catalytic semi-hydrogenation . Other synthesis methods involve reactions with periodic acid, pyridinium chlorochromate, Iron (III) nitrate nonahydrate, oxygen, sodium 2,2,2-trifluoroacetate, and copper acetylacetonate .Molecular Structure Analysis

The molecular structure of Oct-2-ynal consists of a chain of eight carbon atoms with a triple bond between the second and third carbon atoms from the end of the chain, and a double bond between the last carbon atom and an oxygen atom .Chemical Reactions Analysis

Oct-2-ynal can undergo various chemical reactions. For example, it can be converted by fermenting bakers’ yeast into (1 S )- [1- 2 H]oct-2-yn-1-ol . Other reactions involve periodic acid, pyridinium chlorochromate, Iron (III) nitrate nonahydrate, oxygen, sodium 2,2,2-trifluoroacetate, and copper acetylacetonate .Physical And Chemical Properties Analysis

Oct-2-ynal has a molecular weight of 124.1803 . Its physical and chemical properties include a density of 0.9±0.1 g/cm³, boiling point of 183.6±0.0 °C at 760 mmHg, vapour pressure of 0.8±0.3 mmHg at 25°C, and flash point of 68.3±0.0 °C .科学研究应用

1. 医学影像应用

光学相干断层扫描 (OCT) 彻底改变了医学影像,尤其是在眼科和心脏病学领域。它提供高分辨率的实时图像,使其成为诊断和监测各种疾病不可或缺的工具。例如,在眼科中,OCT 是诊断视网膜疾病的临床标准,而在心脏病学中,它有助于可视化冠状动脉 (Marschall 等人,2011 年)。

2. 皮肤病学

在皮肤病学中,OCT 提供了皮肤微观结构的非侵入性成像。它用于评估皮肤肿瘤、表皮厚度和皮肤老化。OCT 无需组织切除即可提供体内成像的能力使其成为皮肤病学研究和实践的宝贵工具 (Gambichler 等人,2015 年)。

3. 发育生物学

OCT 在发育生物学中发挥着至关重要的作用,允许实时观察胚胎结构和心脏发育。事实证明,它有利于研究遗传和环境因素对胚胎发育的影响,使研究人员能够可视化小鼠胚胎和心脏系统中的变化 (Luo 等人,2006 年)。

4. 工业应用

OCT 不仅限于医疗应用;它还用于工业中的材料调查。它在质量控制中特别有用,例如在涂层工艺和表征陶瓷和塑料等材料中。OCT 提供材料微观结构的详细图像的能力有助于改善制造工艺和产品质量 (Sacher 等人,2019 年)。

5. 神经影像学

在神经影像学中,OCT 提供了有希望的可能性。它提供神经结构的高分辨率图像,从而能够研究脑组织和检测肿瘤。OCT 的非侵入性本质和实时成像能力使其成为研究神经系统疾病并辅助神经外科手术的潜在工具 (Boppart,2003 年)。

作用机制

Target of Action

Oct-2-ynal, also known as 2-Octynal, primarily targets the Oct-2 transcription factor . Oct-2 is a transcription factor expressed in the B lymphocyte lineage and in the developing central nervous system (CNS) . It functions through a number of discrete protein domains, including a DNA-binding POU homeodomain flanked by two transcriptional activation domains .

Mode of Action

It is known that oct-2 binds to an octamer dna motif 5’-atgcaaat-3’ . This binding leads to the activation of immunoglobulin heavy chain (IgH) enhancer, which is crucial for B cell maturation and immunoglobulin production .

Biochemical Pathways

Oct-2 plays a significant role in various biochemical pathways. It is essential for B cell maturation and immunoglobulin production . In the context of cerebral ischemia, Oct-2 expression and binding activity increase, and it has been found to be involved in reducing ischemic-mediated neuronal injury .

Pharmacokinetics

It is known that the genetic polymorphism of oct-2 influences the pharmacodynamic and pharmacokinetic effect of certain drugs like metformin in type 2 diabetes mellitus (t2dm) patients .

Result of Action

The result of Oct-2-ynal’s action is multifaceted. It is crucial for B cell maturation and immunoglobulin production . In the context of cerebral ischemia, Oct-2 expression and binding activity increase, and it has been found to be involved in reducing ischemic-mediated neuronal injury .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Oct-2-ynal. For instance, treatments that induce EBV lytic reactivation, such as anti-IgG cross-linking and chemical inducers, decrease the level of Oct-2 protein expression at the transcriptional level .

属性

IUPAC Name |

oct-2-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUGWLGPIZCNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171593 | |

| Record name | Oct-2-ynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oct-2-ynal | |

CAS RN |

1846-68-0 | |

| Record name | 2-Octynal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1846-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oct-2-ynal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001846680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oct-2-ynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-2-ynal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2-Octynal used in the synthesis of complex molecules?

A1: 2-Octynal serves as a valuable building block in the synthesis of more complex molecules. One example is its use in the production of chirally labeled linoleic acid isomers. A study by [] demonstrates the conversion of 2-Octynal to (1S)-[1-2H]oct-2-yn-1-ol using fermenting bakers' yeast. This chiral alcohol then serves as a precursor for synthesizing both (11R)-[11-2H]linoleic acid and (8R)-[8-2H]linoleic acid through a series of reactions, including copper-catalyzed coupling and catalytic semi-hydrogenation.

Q2: Can you elaborate on the role of 2-Octynal in the synthesis of tetrasubstituted phenols?

A2: 2-Octynal participates in a Michael addition-aldol cyclization sequence to efficiently produce tetrasubstituted phenols []. Reacting the sodium salt of dimethyl 1,3-acetonedicarboxylate with 2-Octynal under mild conditions in THF yields dimethyl 2-hydroxy-4-pentylbenzene-1,3-dicarboxylate. This method provides a convenient one-pot synthesis route for this class of compounds, highlighting the versatility of 2-Octynal as a reagent.

Q3: Are there examples of 2-Octynal being used in the synthesis of natural products?

A3: Yes, 2-Octynal plays a key role in the enantioselective synthesis of (R)-(-)-argentilactone, a natural product []. The process involves an asymmetric allylboration of 2-Octynal with (+)-B-allyldiisopinocampheylborane, followed by stereoselective hydrogenation and conversion to the corresponding acrylic ester. A ring-closing metathesis reaction using Grubbs' catalyst then furnishes the target molecule. This synthesis highlights the utility of 2-Octynal in constructing complex natural products with high stereoselectivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B160277.png)